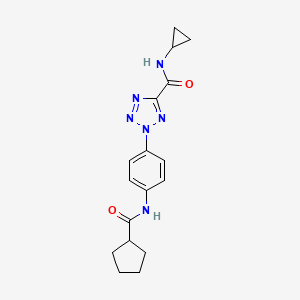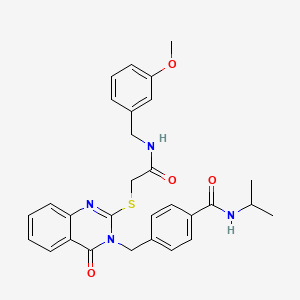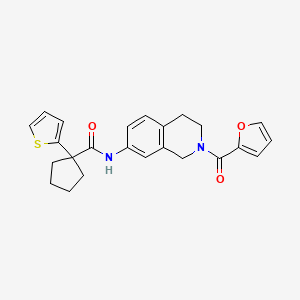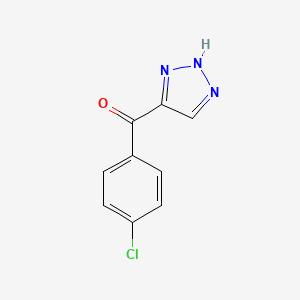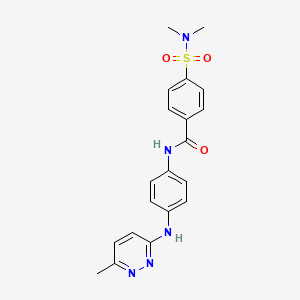
4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is commonly referred to as DMSB, and its chemical formula is C20H21N5O2S. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer.
作用机制
The mechanism of action of DMSB involves the inhibition of several enzymes involved in cancer cell growth and proliferation. Specifically, DMSB inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMSB also inhibits the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, DMSB disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMSB has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of several enzymes involved in cancer cell growth and proliferation. DMSB has also been shown to have anti-inflammatory effects and to inhibit the activity of several enzymes involved in inflammation.
实验室实验的优点和局限性
One of the advantages of using DMSB in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, DMSB has been shown to have low toxicity, making it a relatively safe compound to work with in the lab.
One of the limitations of using DMSB in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, DMSB has been shown to have limited stability in certain conditions, which can affect its effectiveness in lab experiments.
未来方向
There are several future directions for research on DMSB. One area of research is the development of more effective synthesis methods for DMSB, which could improve its stability and solubility. Another area of research is the identification of new targets for DMSB, which could expand its potential uses in the treatment of various diseases. Additionally, further research is needed to determine the long-term effects of DMSB on human health and to develop safe and effective dosages for its use in clinical settings.
合成方法
The synthesis of DMSB involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with 4-(6-methylpyridazin-3-ylamino)aniline to form 4-(4-(6-methylpyridazin-3-ylamino)phenyl)benzoic acid. This compound is then treated with N,N-dimethylsulfamide to form the final product, 4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide.
科学研究应用
DMSB has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMSB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-14-4-13-19(24-23-14)21-16-7-9-17(10-8-16)22-20(26)15-5-11-18(12-6-15)29(27,28)25(2)3/h4-13H,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUBTKIUWNCDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

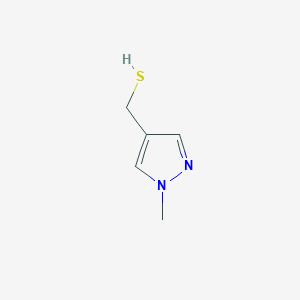
![7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2946892.png)
![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)
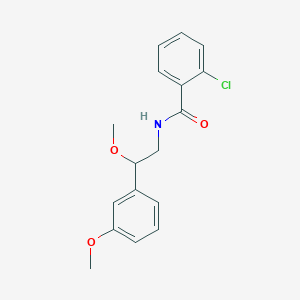
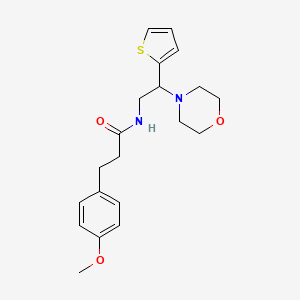


![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)
![5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2946905.png)
